1,1-Dibromo-1,3-pentadiene
CAS No.: 77295-71-7
Cat. No.: VC19334629
Molecular Formula: C5H6Br2
Molecular Weight: 225.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77295-71-7 |
|---|---|
| Molecular Formula | C5H6Br2 |
| Molecular Weight | 225.91 g/mol |
| IUPAC Name | 1,1-dibromopenta-1,3-diene |
| Standard InChI | InChI=1S/C5H6Br2/c1-2-3-4-5(6)7/h2-4H,1H3 |
| Standard InChI Key | PQQAVRNNAPPTJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC=CC=C(Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Identity
1,1-Dibromo-1,3-pentadiene (C₅H₆Br₂) has a molecular weight of 225.91 g/mol and adopts a planar geometry due to the conjugation of its 1,3-diene system. The compound’s IUPAC name, 1,1-dibromopenta-1,3-diene, reflects the positioning of bromine atoms on the first carbon and the conjugated double bonds spanning carbons 1–3 . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 77295-71-7 | PubChem |
| SMILES | CC=CC=C(Br)Br | PubChem |
| InChI Key | PQQAVRNNAPPTJZ-UHFFFAOYSA-N | PubChem |
| XLogP3 | 3.3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The planar structure facilitates resonance stabilization, while the electron-withdrawing bromine atoms influence reactivity at the terminal carbon.
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies of analogous bromo-dienes reveal distinct olefinic proton signals between δ 5.0–6.5 ppm, with coupling constants (J ≈ 10–16 Hz) indicative of trans-configuration . For 1,1-Dibromo-1,3-pentadiene, the terminal bromines deshield adjacent protons, likely shifting their signals upfield compared to non-halogenated dienes.
Synthetic Routes
Alternative Methods
While direct synthesis of 1,1-Dibromo-1,3-pentadiene remains less documented, related bromo-dienes are accessible via dehydrohalogenation of vicinal dibromides or halogenation of preformed dienes. For instance, H₃SiW₁₂O₄₀/SBA-catalyzed dehydration of alcohols at 300°C produces trans-1,3-pentadiene in 76% yield , suggesting that analogous bromination steps could be adapted for target compound synthesis.
Chemical Reactivity
Thermal Decomposition
At elevated temperatures (>400°C), 1,1-Dibromo-1,3-pentadiene undergoes HBr elimination to form 1,3-pentadiene derivatives. This behavior mirrors observations in pyrolysis studies of 1,1-dibromo-cis-2,3-dimethylcyclopropane, which generates 3-bromo-1,3-pentadiene and allylic bromides as major products . Competing pathways include:
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1,2-Elimination: Produces conjugated dienes (e.g., 1,3-pentadiene).
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Radical Recombination: Forms dibrominated alkenes (e.g., 2,3-dibromopent-3-ene) .
Electrophilic Additions
The electron-deficient terminal carbon (C1) is susceptible to nucleophilic attack. For example, bromine atoms may be displaced in SN2 reactions, enabling functionalization at this position. Additionally, the conjugated diene system participates in Diels-Alder reactions, forming six-membered cycloadducts.
Applications in Organic Synthesis
1,1-Dibromo-1,3-pentadiene serves as a precursor for:
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Cyclopropane Derivatives: Via [2+1] cycloadditions with carbenes.
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Polyhalogenated Polymers: As a monomer in radical polymerization.
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Pharmaceutical Intermediates: For introducing bromine motifs into bioactive molecules.
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